Strychnine methiodide
CAS No.:
Cat. No.: VC14456626
Molecular Formula: C22H25N2O2+
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H25N2O2+ |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | (4aR,8aS,15bR)-6-methyl-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |
| Standard InChI | InChI=1S/C22H25N2O2/c1-24-8-7-22-15-4-2-3-5-16(15)23-19(25)11-17-20(21(22)23)14(10-18(22)24)13(12-24)6-9-26-17/h2-6,14,17-18,20-21H,7-12H2,1H3/q+1/t14-,17?,18?,20-,21?,22+,24?/m0/s1 |
| Standard InChI Key | CTCZKABHVPGYMK-AODCAIMISA-N |
| Isomeric SMILES | C[N+]12CC[C@@]34C1C[C@@H]5[C@@H]6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47 |
| Canonical SMILES | C[N+]12CCC34C1CC5C6C3N(C(=O)CC6OCC=C5C2)C7=CC=CC=C47 |
Introduction
Chemical Structure and Synthesis
Structural Modifications
Strychnine methiodide is synthesized through the quaternization of strychnine’s tertiary amine group, wherein a methyl group is introduced to form a positively charged ammonium ion paired with an iodide counterion . This modification significantly alters its solubility profile, enhancing water solubility compared to the parent alkaloid, which is critical for experimental applications requiring aqueous solutions . The structural transformation also reduces its ability to passively cross lipid membranes, including the blood-brain barrier, thereby localizing its effects to peripheral systems in many cases .
Synthesis Pathways
The synthesis of strychnine derivatives, including methiodide, has historically involved alkylation reactions. Early 20th-century studies describe methylation techniques applied to strychnine’s alkaloid framework, yielding compounds such as methylstrychnine and dimethylstrychnine . These methods typically employ methyl iodide as the alkylating agent under controlled conditions to ensure selective quaternization of the tertiary amine .
Pharmacokinetics and Toxicokinetics
Absorption and Distribution
While strychnine itself is rapidly absorbed from the gastrointestinal tract and distributed widely, the methiodide derivative’s charged nature limits its absorption and tissue penetration . In experimental settings, strychnine methiodide is often administered via iontophoresis or direct injection to bypass absorption barriers . Its distribution is predominantly extracellular, with minimal accumulation in lipid-rich tissues .
Metabolism and Elimination
Table 1: Comparative Pharmacokinetic Properties of Strychnine and Strychnine Methiodide
| Property | Strychnine | Strychnine Methiodide |
|---|---|---|
| Water Solubility | Low | High |
| Blood-Brain Barrier Penetration | High | Low |
| Plasma Half-Life | ~10 hours | >24 hours (inferred) |
| Primary Excretion Route | Hepatic | Renal |
Mechanism of Action
Glycine Receptor Antagonism
Like strychnine, its methiodide derivative acts as a competitive antagonist at glycine receptors in the spinal cord and brainstem . Glycine, an inhibitory neurotransmitter, normally dampens neuronal excitability; strychnine methiodide blocks this inhibition, leading to unchecked motor neuron activation . This mechanism underpins its convulsant effects, though its peripheral restriction may attenuate central nervous system (CNS) toxicity .
Impact on Spinal Cord Pathways
In feline models, iontophoretic application of strychnine methiodide (5–10 mM) suppressed mesencephalic locomotor region (MLR)-induced inhibition of dorsal horn neurons by 29–39%, implicating glycine-mediated pathways in motor reflex modulation . These findings suggest that even peripherally restricted strychnine analogs retain significant bioactivity at spinal synapses .
Research Applications
Neurophysiological Studies
Strychnine methiodide’s restricted CNS penetration makes it invaluable for isolating peripheral glycine receptor effects. For example, in studies of group III muscle afferent pathways, it reduced MLR-induced inhibition by 29±7% in laminae I–II neurons, clarifying glycine’s role in sensory-motor integration .
Toxicology and Antidote Development
While strychnine’s lethality arises from respiratory muscle spasms , strychnine methiodide’s pharmacokinetic profile offers a model for designing safer glycine antagonists. Comparative toxicokinetic studies could elucidate structure-activity relationships to mitigate off-target CNS effects .
Clinical and Experimental Findings
Case Studies and Survival Data
Table 2: Key Toxicological Parameters
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